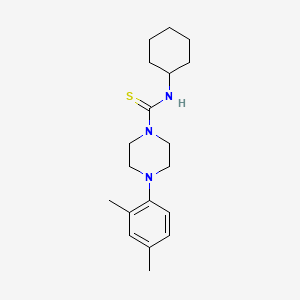
1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Bromopyruvic acid (BPA), is a chemical compound that has gained significant interest in scientific research due to its potential applications in cancer treatment. BPA is a derivative of pyruvic acid and is known to inhibit the energy metabolism of cancer cells, leading to their death.
科学的研究の応用
BPA has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the energy metabolism of cancer cells by inhibiting the activity of enzymes such as lactate dehydrogenase and pyruvate dehydrogenase. This leads to the accumulation of toxic metabolites within the cancer cells, ultimately leading to their death. BPA has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
作用機序
BPA inhibits the energy metabolism of cancer cells by inhibiting the activity of enzymes involved in the glycolytic pathway. This leads to the accumulation of toxic metabolites such as lactate and pyruvate within the cancer cells, ultimately leading to their death. BPA has also been shown to inhibit the activity of enzymes involved in the tricarboxylic acid cycle, further disrupting the energy metabolism of cancer cells.
Biochemical and Physiological Effects:
BPA has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the higher energy demands of cancer cells, which make them more vulnerable to BPA-induced energy depletion. BPA has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its cytotoxic effects.
実験室実験の利点と制限
One advantage of using BPA in lab experiments is its selective cytotoxicity towards cancer cells, which makes it a potential therapeutic agent for cancer treatment. However, BPA has some limitations as well. It is unstable in aqueous solutions and has a short half-life, which makes it difficult to administer in vivo. Additionally, BPA has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for BPA research. One potential direction is the development of more stable analogs of BPA that can be administered in vivo. Another direction is the identification of biomarkers that can predict the sensitivity of cancer cells to BPA-induced energy depletion. Additionally, further studies are needed to evaluate the safety and efficacy of BPA in clinical trials.
合成法
The synthesis of BPA involves the reaction of 3-bromobenzoyl chloride with sodium pyruvate in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
特性
IUPAC Name |
1-(3-bromophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c11-6-2-1-3-7(4-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZDZIHRTZBGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5210614.png)
![5-(4-biphenylyl)-3-(4-bromophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5210618.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5210625.png)

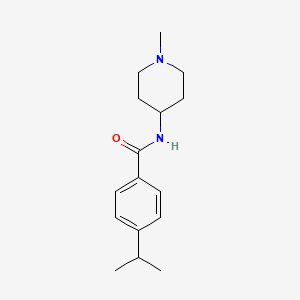
![N-ethyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B5210657.png)
![N-allyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5210660.png)
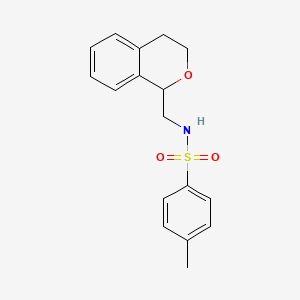

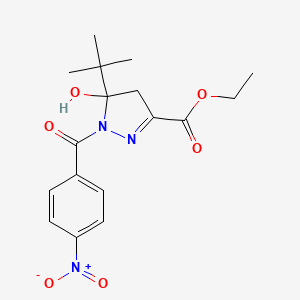
![N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide](/img/structure/B5210689.png)
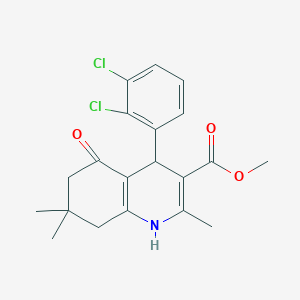
![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210698.png)
